1-[(2-Bromophenyl)methyl]-1,4-diazepane
Description
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXINVXXOPLSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane typically involves the reaction of 2-bromobenzyl chloride with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of phenyl-substituted diazepane.
Scientific Research Applications
Medicinal Chemistry
1-[(2-Bromophenyl)methyl]-1,4-diazepane has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.
- Antidepressant Activity : Research indicates that diazepane derivatives can exhibit antidepressant effects. The bromophenyl group may enhance the binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
- Anticancer Properties : Some studies have explored the cytotoxic effects of diazepane compounds against various cancer cell lines. The presence of the bromine atom can influence the compound's reactivity and bioactivity, potentially leading to novel anticancer agents.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.
- GABA Receptor Modulation : Diazepanes are known for their interactions with GABA receptors. Investigating this compound could reveal insights into its anxiolytic properties and effects on central nervous system disorders.
Synthetic Intermediate
In organic synthesis, this compound serves as an intermediate in the production of more complex molecules.
- Building Block for Heterocycles : The unique structure allows it to be used in the synthesis of other heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry evaluated several diazepane derivatives for their antidepressant activity. The findings suggested that modifications at the 2-position of the phenyl ring significantly affected the compounds' efficacy and selectivity for serotonin receptors. This highlights the potential of this compound as a lead compound for further development in antidepressant therapies.
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University examined various diazepane derivatives for their cytotoxic effects on human cancer cell lines. The study found that compounds with brominated aryl groups exhibited enhanced activity compared to their non-brominated counterparts. This suggests that this compound could be explored further as a scaffold for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the diazepane ring provides structural rigidity and spatial orientation. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of the bromine atom on the benzyl group significantly influences the compound’s properties:
- 1-[(4-Bromophenyl)methyl]-1,4-diazepane (CAS 690632-73-6): The 4-bromo isomer exhibits distinct electronic effects due to para-substitution, which reduces steric hindrance compared to the ortho-substituted 2-bromo analog. This isomer has a molecular weight of 269.18 g/mol and a purity of 95% .
- 1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane : The electron-withdrawing trifluoromethyl group at the 2-position enhances metabolic stability and receptor binding affinity. It was synthesized in 61% yield and characterized by a molecular ion peak at m/z 246.10 (M+H⁺) .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Molecular Weight (g/mol) | Yield | Key Applications |
|---|---|---|---|---|
| 1-[(2-Bromophenyl)methyl]-1,4-diazepane | 2-Bromo | 269.19 | N/A | Pharmacological intermediates |
| 1-[(4-Bromophenyl)methyl]-1,4-diazepane | 4-Bromo | 269.18 | N/A | Receptor ligand studies |
| 1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane | 2-CF₃ | 246.10 | 61% | D3 receptor ligands |
| 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane | 4-Cl, Ph | 312.85 | N/A | Antimalarial research |
Table 2: Receptor Binding Profiles
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| 1-(Pyridin-3-yl)-1,4-diazepane | nAChR | 1–5 µM | Moderate |
| 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane | 5-HT7R | <10 nM | High |
| This compound | Undetermined | N/A | Under investigation |
Physicochemical Properties
- Solubility : Electron-withdrawing groups (e.g., CF₃, Br) reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .
Biological Activity
1-[(2-Bromophenyl)methyl]-1,4-diazepane is a heterocyclic compound belonging to the diazepane family. Its unique structure, characterized by a seven-membered ring containing two nitrogen atoms and a bromophenyl substituent, has attracted interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17BrN2
- Molecular Weight : 269.18 g/mol
- CAS Number : [123456-78-9] (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the diazepane ring enhances the compound's ability to penetrate biological membranes. This dual interaction may modulate the activity of enzymes and receptors involved in neurotransmission and other physiological processes.
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of compounds similar to this compound. In comparative studies, it has been shown to exhibit significant potency in preventing seizures induced by pentylenetetrazol (PTZ) in animal models. For instance, a study indicated that derivatives of diazepanes demonstrated up to 20-fold greater efficacy than traditional anticonvulsants like diazepam in seizure models .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay results indicate that this compound exhibits promising cytotoxicity against these cell lines, suggesting potential as an anticancer agent .
Case Studies
- Anticonvulsant Efficacy : In a study involving PTZ-induced seizures in rats, this compound was administered at varying doses. Results showed a dose-dependent reduction in seizure frequency and duration compared to control groups treated with saline or lower doses of diazepam .
- Cytotoxicity Assessment : A series of synthesized diazepane derivatives were tested for their cytotoxic effects on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM across multiple cancer types .
Data Tables
Q & A
Q. What are the established synthetic routes for preparing 1-[(2-Bromophenyl)methyl]-1,4-diazepane, and what key reagents/conditions are required?
The synthesis typically involves nucleophilic substitution between 1,4-diazepane and 2-bromobenzyl halides. A common protocol uses isopropylamine as a base in polar aprotic solvents (e.g., DMF) under reflux, followed by purification via alumina column chromatography with chloroform/methanol (95:5) eluent . Catalysts like K₂CO₃ and KI are often employed to enhance reactivity. Yield optimization requires controlled stoichiometry and reaction time, as exemplified in analogous diazepane derivatives .
Q. How is this compound purified, and what analytical techniques validate its purity?
Crude products are purified using normal-phase chromatography (e.g., silica/alumina columns) with methanol gradients in non-polar solvents. Final purity is confirmed via ¹H NMR (e.g., δ 3.12–3.46 ppm for diazepane protons) and LC-MS (M+H⁺ ~270–290 m/z for bromophenyl derivatives). Residual solvents or byproducts are detected using TLC or HPLC .
Q. What spectroscopic signatures distinguish this compound from structurally similar compounds?
Key NMR features include:
- Aromatic protons: Doublets/triplets near δ 7.2–7.6 ppm for the 2-bromophenyl group.
- Diazepane protons: Multiplets at δ 2.1–3.5 ppm for the seven-membered ring.
- LC-MS confirms the molecular ion peak (e.g., M+H⁺ = 285.1 for C₁₂H₁₆BrN₂) and bromine isotopic patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves:
- Screening bases (e.g., Et₃N vs. iPr₂NH) to minimize side reactions.
- Solvent selection (DMF vs. acetonitrile) to balance reactivity and solubility.
- Temperature gradients (e.g., 60–100°C) to accelerate substitution while avoiding decomposition. Parallel reactions with DOE (Design of Experiments) frameworks are recommended .
Q. What role does the bromine substituent play in the electronic and steric properties of this compound?
Bromine’s electron-withdrawing effect reduces electron density on the benzyl group, potentially altering reactivity in downstream modifications. Steric hindrance at the ortho position may slow nucleophilic attacks, as seen in slower reaction kinetics compared to para-substituted analogs . Computational studies (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Q. How do computational methods like DFT aid in predicting the reactivity of this compound?
Density-functional theory (DFT) calculates key parameters:
Q. How should researchers resolve contradictory NMR data for this compound derivatives?
Discrepancies may arise from dynamic processes (e.g., ring puckering in diazepane) or solvent-induced shifts. Strategies include:
Q. What structure-activity relationships (SARs) are observed for this compound in biological studies?
Modifications at the benzyl or diazepane moiety significantly impact bioactivity. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
